(S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one

Übersicht

Beschreibung

“(S)-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one” is a metabolite of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist . It has a specific chemical structure, including ethyldicyclohexylphosphine and phenylphosphine. It also contains a ferrocenyl complex and a trifluoromethyl substituent .

Synthesis Analysis

The synthesis of this compound involves the use of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria . The synthesis process involves the use of asymmetric reduction, which is a direct and vital approach to acquiring enantiomerically enriched alcohols in chemical catalysis or biocatalysis .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, a benzyl group, and a trifluoromethylphenyl group . The InChI code for this compound is 1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1 .

Chemical Reactions Analysis

The compound is involved in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment . The reaction parameters involved in the bioreduction have been optimized, and the amount of biocatalyst and maltose co-substrate remained 79.5 g (DCW)/L and 50 g/L .

Physical And Chemical Properties Analysis

The compound is in solid form . Its molecular weight is 473.82 . The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 387.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Organocatalysis

The compound is utilized as a motif in organocatalysts due to its ability to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding . This feature is particularly valuable in promoting organic transformations, making it a key player in the development of H-bond organocatalysts.

Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones (TFMKs) are important synthetic targets and synthons for constructing fluorinated pharmacons. The compound serves as an intermediate in the synthesis of TFMKs, which are used extensively in medicinal chemistry due to their properties .

Ligand for Asymmetric Catalysis

This compound is used in the synthesis of chiral ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands are crucial for producing enantiomerically pure products, which are essential in the pharmaceutical industry .

Electron Donor–Acceptor Complex Catalysis

The compound acts as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy. It is used to generate iminyl radical intermediates from oxime esters under blue LED irradiation, showcasing its versatility in synthesizing a wide range of nitrogen-containing compounds .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria . This suggests potential applications in the development of new antibiotics. Furthermore, the compound’s role as a metabolite of Aprepitant suggests potential applications in the treatment of conditions such as chemotherapy-induced nausea and vomiting.

Eigenschaften

IUPAC Name |

(2S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPJNHLVRGUYGQ-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2C(=O)N(CCO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

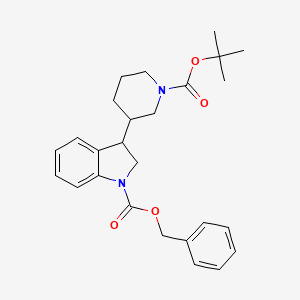

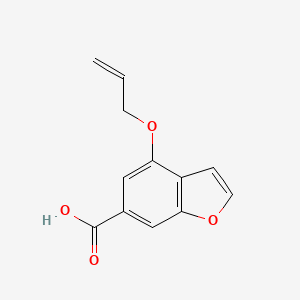

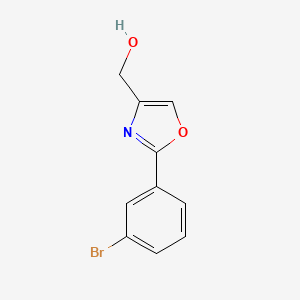

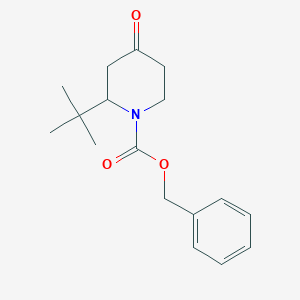

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)

![1-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1376936.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)

![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)

![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)

![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)

![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)

![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)